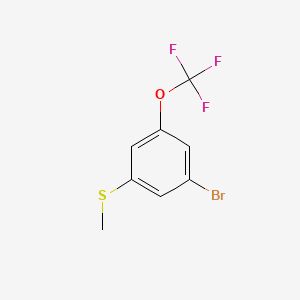
6-Methoxy-4-(p-tolylmercapto)quinaldine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, methoxylation can be achieved using methanol and a strong acid catalyst, while methylation can be performed using methyl iodide and a base.
Industrial Production Methods
Industrial production of 6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or sulfoxides.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the reduction of the quinoline ring or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Hydrogen gas, palladium on carbon, ethanol, and room temperature.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., sodium methoxide), and solvents like dichloromethane.
Major Products Formed
Oxidation: Quinoline N-oxides, sulfoxides, and sulfones.
Reduction: Reduced quinoline derivatives and thiols.
Substitution: Halogenated quinolines and various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of 6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions. Additionally, it may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-methoxyphenyl)-6-methyl-4-phenylquinoline
- 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for exploring new therapeutic applications and chemical transformations.
Propiedades
Número CAS |
5431-56-1 |
|---|---|
Fórmula molecular |
C18H18ClNOS |
Peso molecular |
331.9 g/mol |
Nombre IUPAC |
6-methoxy-2-methyl-4-(4-methylphenyl)sulfanylquinoline;hydrochloride |
InChI |
InChI=1S/C18H17NOS.ClH/c1-12-4-7-15(8-5-12)21-18-10-13(2)19-17-9-6-14(20-3)11-16(17)18;/h4-11H,1-3H3;1H |
Clave InChI |
VQEIKFLMTDCHQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC2=C3C=C(C=CC3=NC(=C2)C)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14017048.png)
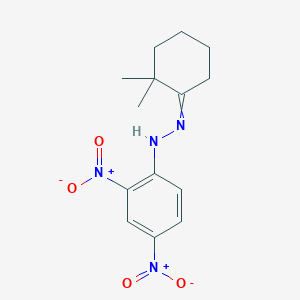
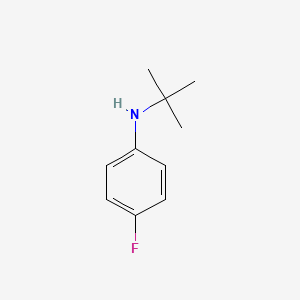
![(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one](/img/structure/B14017054.png)
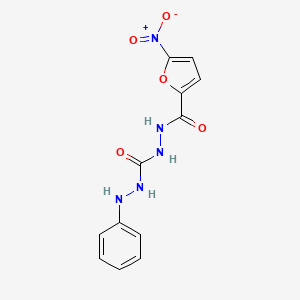
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14017067.png)

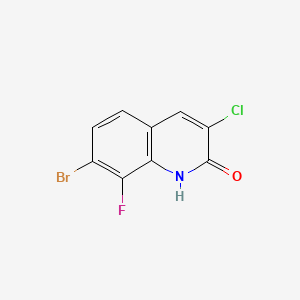

![2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14017105.png)
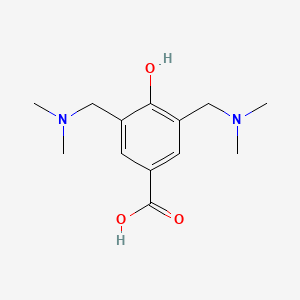
![Tricyclo[3.3.1.13,7]decane-2-carboxylicacid, 2-[(2-aminoacetyl)amino]-](/img/structure/B14017121.png)
